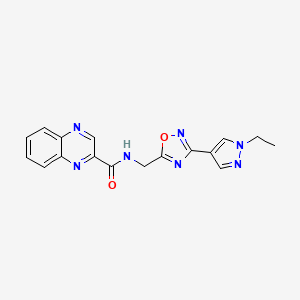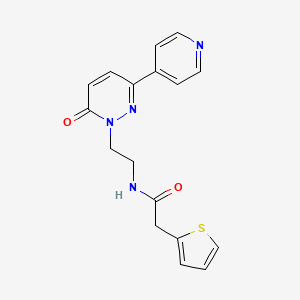
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is an intriguing chemical entity with diverse applications across chemistry, biology, medicine, and industry. This article delves into various aspects of this compound, from its synthesis to its mechanism of action and its scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide involves multiple steps. The core structure is built through the assembly of its heterocyclic components, with careful control of reaction conditions to ensure selectivity and yield.
Starting Materials: : Common starting materials include 1-ethyl-1H-pyrazole, 1,2,4-oxadiazole derivatives, and quinoxaline-2-carboxylic acid.
Key Reactions
Formation of the 1-ethyl-1H-pyrazol-4-yl intermediate via alkylation reactions.
Synthesis of the 1,2,4-oxadiazol-5-yl moiety through cyclization reactions.
Coupling of the pyrazole and oxadiazole intermediates to form the core structure.
Introduction of the quinoxaline-2-carboxamide group through amidation reactions.
Reaction Conditions: : Reactions typically occur under anhydrous conditions with inert atmospheres (nitrogen or argon) and require the use of catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production scales up these synthetic routes, with optimizations to ensure cost-efficiency and environmental sustainability. Continuous flow reactors, advanced catalysts, and green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide undergoes a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized using agents like m-chloroperoxybenzoic acid (mCPBA) to form oxidized derivatives.
Reduction: : Reduction reactions using sodium borohydride or lithium aluminum hydride produce reduced forms of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the pyrazole and oxadiazole rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : mCPBA, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halogenating agents, Grignard reagents
Major Products
Major products include oxidized and reduced derivatives, as well as substituted compounds with diverse functional groups enhancing the compound's properties.
Scientific Research Applications
Chemistry
In chemistry, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide serves as a versatile building block for synthesizing more complex molecules.
Biology and Medicine
Drug Discovery: : This compound shows potential as a lead compound in drug discovery, particularly in developing anti-cancer and anti-inflammatory agents.
Biological Probes: : Used in creating molecular probes for studying cellular processes.
Industry
Catalysts: : The compound's unique structure makes it suitable for designing new catalysts for organic reactions.
Material Science: : Incorporated into materials with unique electronic and photonic properties.
Mechanism of Action
The mechanism by which N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to the modulation of biochemical pathways. For instance, in drug discovery, this compound might inhibit key enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxamides: : Share the quinoxaline core structure but differ in substituents.
Oxadiazole Derivatives: : Similar in having the oxadiazole moiety.
Pyrazole Compounds: : Contain the pyrazole ring but vary in other structural elements.
Uniqueness
What sets N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide apart is its combination of these functional groups, leading to unique chemical reactivity and biological activity.
That's a crash course in this compound. Which part do you think is the most fascinating?
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-2-24-10-11(7-20-24)16-22-15(26-23-16)9-19-17(25)14-8-18-12-5-3-4-6-13(12)21-14/h3-8,10H,2,9H2,1H3,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHQBYXFBPBXNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-6-methyl-N-[4-(4-methylpiperidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2414168.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2414172.png)
![2-cyano-N-[(furan-2-yl)methyl]-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide](/img/structure/B2414174.png)
![N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2414175.png)

![1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2414177.png)
![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B2414181.png)
![(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2414182.png)

![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
